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Compound of Interest

Compound Name: EMD-1204831

Cat. No.: B1192697

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, development, and
preclinical characterization of EMD-1204831, a potent and highly selective small-molecule
inhibitor of the c-Met receptor tyrosine kinase. The dysregulation of the c-Met signaling
pathway is a critical driver in the pathogenesis and progression of numerous human cancers,
making it a prime target for therapeutic intervention.[1][2][3][4] EMD-1204831 emerged from a
high-throughput screening campaign and subsequent lead optimization as a promising
candidate for targeted cancer therapy.[5]

Introduction to the c-Met Signaling Pathway

The c-Met receptor, also known as the hepatocyte growth factor receptor (HGFR), is a receptor
tyrosine kinase that plays a pivotal role in embryonic development, tissue regeneration, and
wound healing.[6][7] Upon binding its ligand, hepatocyte growth factor (HGF), c-Met dimerizes
and autophosphorylates, initiating a cascade of downstream signaling pathways. These include
the RAS/MAPK, PI3K/AKT, and STAT pathways, which collectively regulate cell proliferation,
survival, migration, and invasion.[4][6]

In oncology, aberrant c-Met signaling, driven by mechanisms such as gene amplification,
mutation, or protein overexpression, is associated with tumor growth, angiogenesis, and
metastasis.[1][6] This makes the c-Met pathway a compelling target for the development of
novel anticancer agents.[2]
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Caption: The c-Met Signaling Pathway.
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Discovery and Optimization of EMD-1204831

EMD-1204831 was identified through a high-throughput screening (HTS) campaign that
identified 3-(diethylamino)propyl N-[3-[[5-(3,4-dimethoxyphenyl)-2-ox0-6H-1,3,4-thiadiazin-3-
yllmethyl]phenyllcarbamate as a lead structure with an IC50 of 30 nM for the c-Met enzyme.[5]
Subsequent optimization of this initial hit for improved potency, efficacy, pharmacokinetic
properties, and safety profile led to the identification of EMD-1204831.[5] The co-crystal
structure of the initial hit revealed a DFG-in binding conformation, interacting with the main
chain nitrogen atoms of Met1160 in the hinge region and Asp1222.[5]

Biochemical and Cellular Activity

EMD-1204831 is a competitive and selective inhibitor of c-Met kinase activity.[8] Its inhibitory
activity has been characterized through various biochemical and cell-based assays.

Quantitative Data Summary
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Selectivity Profile

The selectivity of EMD-1204831 was assessed against a large panel of human kinases. It
demonstrated exceptional selectivity for c-Met, with an inhibitory activity more than 3,000-fold
higher than for the other 241 human kinases tested.[8] At a concentration of 10 umol/L, none of
the other kinases were inhibited by more than 50%.[8]

Experimental Protocols
Biochemical Kinase Assay
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Caption: Biochemical Kinase Assay Workflow.

The biochemical activity of EMD-1204831 was determined using a flash-plate assay with
recombinant human c-Met kinase domain and a biotinylated peptide substrate.[8] The inhibitor,
enzyme, and substrate were incubated together, and the level of substrate phosphorylation
was measured to determine the extent of kinase inhibition.[8]

Cellular c-Met Phosphorylation Assay
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Caption: Cellular Phosphorylation Assay Workflow.

To assess the inhibition of c-Met phosphorylation in a cellular context, cancer cell lines such as
A549 (HGF-dependent) and EBC-1 (c-Met amplified) were utilized.[8] Cells were treated with
varying concentrations of EMD-1204831. For HGF-dependent models, cells were stimulated
with HGF to induce c-Met phosphorylation.[8] Following treatment, cells were lysed, and the
levels of phosphorylated c-Met were quantified using Western blotting or ELISA.[8]
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In Vivo Antitumor Activity

EMD-1204831 demonstrated significant antitumor activity in various preclinical xenograft
models.[5] It was effective in tumors with both HGF-dependent and HGF-independent c-Met
activation.[5] In models such as U87-MG glioblastoma, TPR-Met-transformed mouse
fibroblasts, and Hs746T gastric cancer, complete tumor regressions were observed at doses as
low as 6 mg/kg/day administered orally.[5] Pharmacokinetic and pharmacodynamic analyses
revealed a dose- and time-dependent inhibition of c-Met phosphorylation in vivo.[5]

Conclusion

EMD-1204831 is a potent, highly selective, and orally bioavailable inhibitor of c-Met. Its robust
preclinical profile, characterized by strong inhibition of c-Met kinase activity, selectivity, and
significant in vivo antitumor efficacy, established it as a promising candidate for clinical
development in the treatment of c-Met-driven malignancies.[5][7][8] The data presented herein
underscore the therapeutic potential of targeting the c-Met signaling pathway with selective
inhibitors like EMD-1204831.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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